molecular formula C26H24N4O3 B11445506 5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one

5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one

Cat. No.: B11445506
M. Wt: 440.5 g/mol
InChI Key: PKNVXMWDLNVPJO-UHFFFAOYSA-N
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Description

5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoxazole ring fused with an anthracene moiety, and functional groups such as methoxyaniline and methylpiperazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves multicomponent reactions. One approach is the use of synthetic enzymes (synzymes) as catalysts to promote the multicomponent synthesis of isoxazol-5(4H)-one derivatives . The catalytic system can be reused multiple times without significant loss of activity. The reaction conditions often include specific temperatures, solvents, and reaction times optimized for the desired product yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalytic systems can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms may enhance the production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with biological molecules, such as proteins and nucleic acids, through various non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one is unique due to its combination of functional groups and fused ring systems. This unique structure imparts specific reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

10-(4-methoxyanilino)-12-(4-methylpiperazin-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C26H24N4O3/c1-29-11-13-30(14-12-29)21-15-20(27-16-7-9-17(32-2)10-8-16)22-23-24(21)28-33-26(23)19-6-4-3-5-18(19)25(22)31/h3-10,15,27H,11-14H2,1-2H3

InChI Key

PKNVXMWDLNVPJO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=C(C=C6)OC

Origin of Product

United States

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